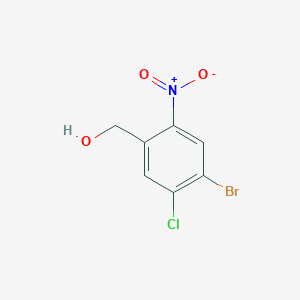
(4-Bromo-5-chloro-2-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-chloro-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H5BrClNO3 It is a derivative of phenol, where the phenyl ring is substituted with bromine, chlorine, and nitro groups, and a methanol group is attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-nitrophenyl)methanol typically involves the nitration of 4-bromo-5-chlorophenol, followed by a reduction reaction to introduce the methanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The nitration and reduction steps are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of automated systems and real-time monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chloro-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: (4-Bromo-5-chloro-2-nitrophenyl)formaldehyde or (4-Bromo-5-chloro-2-nitrophenyl)carboxylic acid.
Reduction: (4-Bromo-5-chloro-2-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-5-chloro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chloro-2-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, while the bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-nitrophenyl)methanol: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
(4-Chloro-2-nitrophenyl)methanol: Lacks the bromine substituent, leading to different chemical and biological properties.
(4-Bromo-5-chloro-2-aminophenyl)methanol:
Uniqueness
(4-Bromo-5-chloro-2-nitrophenyl)methanol is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and interactions with other molecules. The combination of these substituents with the nitro and methanol groups provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H5BrClNO3 |
|---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
(4-bromo-5-chloro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-2,11H,3H2 |
InChI Key |
LGHHAUDIHJYHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















